Onjisaponin B
Overview
Description
Onjisaponin B is a triterpenoid saponin derived from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
Mechanism of Action
Target of Action
Onjisaponin B, also known as Senegin III, primarily targets autophagy and the p65/Cas3 pathway . Autophagy is a cellular process that involves the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis . The p65 protein is a subunit of the NF-κB complex, which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Mode of Action
This compound interacts with its targets by inducing autophagy and inhibiting the activation of p65 . It enhances autophagy, accelerating the degradation of mutant proteins such as α-synuclein and huntingtin, which are associated with neurodegenerative disorders like Parkinson’s and Huntington’s disease . In the context of radiation injury, this compound has been shown to inhibit the activation of p65, thereby modulating the p65/Cas3 pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AMPK-mTOR signaling pathway . This pathway is crucial for the regulation of autophagy. This compound induces autophagy via this pathway, promoting the degradation of mutant proteins . In the case of radiation injury, this compound targets the p65/Cas3 pathway .
Pharmacokinetics
It is known that this compound is a natural product derived fromPolygala tenuifolia . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound exhibits potential therapeutic effects on neurodegenerative disorders like Parkinson’s and Huntington’s disease by enhancing autophagy and accelerating the degradation of mutant proteins . It also shows protective effects against radiation injury by inhibiting the activation of p65 and modulating the p65/Cas3 pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the source plant of this compound, Polygala tenuifolia, is used in traditional Chinese medicine, suggesting that the compound’s efficacy and stability may be influenced by factors such as growth conditions and extraction methods .
Biochemical Analysis
Biochemical Properties
Onjisaponin B plays a crucial role in biochemical reactions, particularly in the modulation of autophagy. It has been shown to enhance autophagy and accelerate the degradation of mutant α-synuclein and huntingtin proteins in PC-12 cells . This compound interacts with several key biomolecules, including AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which are pivotal in the regulation of autophagy . This compound induces autophagy via the AMPK-mTOR signaling pathway, highlighting its potential as a neuroprotective agent .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In PC-12 cells, it enhances autophagy, leading to the accelerated degradation of mutant proteins associated with neurodegenerative diseases . This compound influences cell function by modulating cell signaling pathways, particularly the AMPK-mTOR pathway, which is crucial for maintaining cellular homeostasis . Additionally, this compound has been shown to attenuate glutamate release in rat astrocytes, thereby reducing excitotoxicity and providing neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key signaling pathways and biomolecules. It induces autophagy by activating AMPK and inhibiting mTOR, leading to the formation of autophagosomes and the subsequent degradation of mutant proteins . This compound also regulates the expression of p65 and caspase-3, which are involved in the cellular response to radiation injury . These interactions highlight the compound’s multifaceted role in modulating cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inducing autophagy over extended periods The compound’s stability and degradation profile suggest that it can maintain its biochemical activity over time, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to attenuate experimental depression and improve cognitive function at specific dosages . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . The compound’s dosage-dependent effects underscore the importance of precise dosing in achieving desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to autophagy and neuroprotection. It interacts with enzymes such as AMPK and mTOR, which play critical roles in cellular metabolism and energy homeostasis . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its overall biochemical activity and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. Studies have shown that this compound can be effectively transported into cells, where it accumulates and exerts its biochemical effects . The compound’s ability to localize within specific cellular compartments is crucial for its activity, particularly in the context of autophagy and neuroprotection .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its function. It is primarily localized within autophagosomes and lysosomes, where it facilitates the degradation of mutant proteins . This subcellular targeting is mediated by post-translational modifications and specific targeting signals that direct this compound to these compartments . The compound’s precise localization is critical for its role in modulating autophagy and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Onjisaponin B involves the extraction of the compound from the roots of Polygala tenuifolia. The process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated extraction systems enhances the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Onjisaponin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Onjisaponin B serves as a valuable compound for studying the structure-activity relationships of triterpenoid saponins.
Medicine: this compound exhibits neuroprotective effects, reduces β-amyloid production, and improves cognitive impairments in animal models of Alzheimer’s disease
Comparison with Similar Compounds
Onjisaponin B can be compared with other triterpenoid saponins such as:
Polygalacic Acid: Another compound derived from Polygala tenuifolia, known for its neuroprotective effects.
Senegenin: A saponin with similar autophagy-inducing properties.
Tenuigenin: Exhibits neuroprotective and cognitive-enhancing effects.
Uniqueness: this compound stands out due to its potent autophagy-inducing effects and its ability to degrade mutant proteins associated with neurodegenerative diseases. Its unique mechanism of action and broad therapeutic potential make it a valuable compound for further research and development .
Properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTBHNPMHXYCII-KJCIHCEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H112O35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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